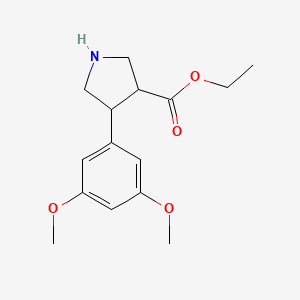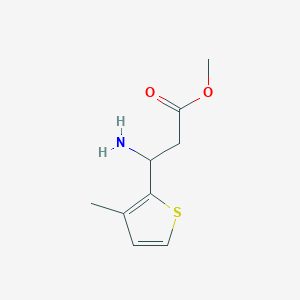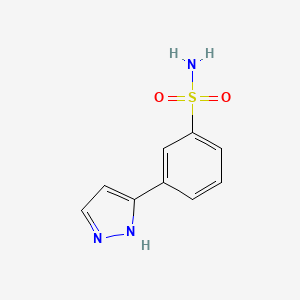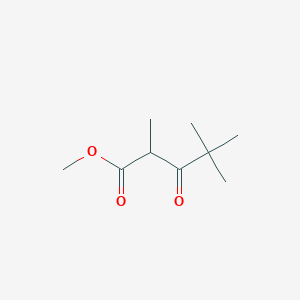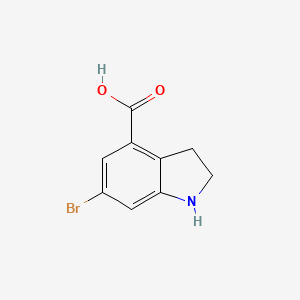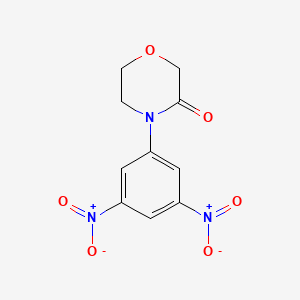
4-(3,5-Dinitrophenyl) morpholin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,5-Dinitrophenyl) morpholin-3-one is an organic compound that belongs to the class of morpholine derivatives This compound is characterized by the presence of a morpholine ring substituted with a 3,5-dinitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-Dinitrophenyl) morpholin-3-one typically involves the following steps:
Condensation Reaction: The initial step involves the condensation of 3,5-dinitrobenzoyl chloride with morpholine in the presence of a base such as triethylamine. This reaction yields 4-(3,5-dinitrophenyl) morpholine.
Oxidation Reaction: The intermediate 4-(3,5-dinitrophenyl) morpholine is then subjected to oxidation using an oxidizing agent such as sodium chlorite.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves:
Batch or Continuous Processing: Depending on the scale, the reactions can be carried out in batch reactors or continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
4-(3,5-Dinitrophenyl) morpholin-3-one undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions where the nitro groups are replaced by other substituents.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Reduction: 4-(3,5-Diaminophenyl) morpholin-3-one.
Substitution: Various substituted morpholin-3-one derivatives depending on the nucleophile used.
Scientific Research Applications
4-(3,5-Dinitrophenyl) morpholin-3-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3,5-Dinitrophenyl) morpholin-3-one involves its interaction with specific molecular targets. The compound can:
Inhibit Enzymes: By binding to the active sites of enzymes, it can inhibit their activity.
Disrupt Cellular Processes: The compound can interfere with cellular processes such as DNA replication and protein synthesis, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
4-(4-Nitrophenyl) morpholin-3-one: Similar structure but with a single nitro group.
4-(4-Aminophenyl) morpholin-3-one: Contains an amino group instead of nitro groups.
Uniqueness
4-(3,5-Dinitrophenyl) morpholin-3-one is unique due to the presence of two nitro groups, which impart distinct chemical reactivity and potential biological activities compared to its analogs .
Properties
Molecular Formula |
C10H9N3O6 |
|---|---|
Molecular Weight |
267.19 g/mol |
IUPAC Name |
4-(3,5-dinitrophenyl)morpholin-3-one |
InChI |
InChI=1S/C10H9N3O6/c14-10-6-19-2-1-11(10)7-3-8(12(15)16)5-9(4-7)13(17)18/h3-5H,1-2,6H2 |
InChI Key |
QXTAECJTSHJDQA-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC(=O)N1C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


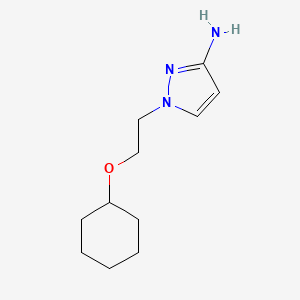
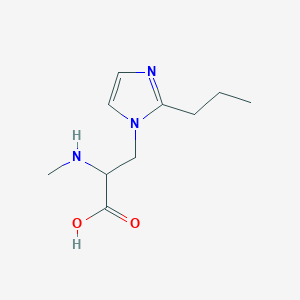
![2-Fluoro-1H-benzo[d]imidazol-5-amine](/img/structure/B13629037.png)
![1-(Pyridin-3-yl)bicyclo[2.1.1]hexane-2-carboxylicacid](/img/structure/B13629041.png)
![1-{2-[(3-Ethynylphenyl)amino]ethyl}imidazolidin-2-one](/img/structure/B13629043.png)



